2-(2,4-Dibromophenoxy)-2-methylpropanamide
Description
Properties
Molecular Formula |
C10H11Br2NO2 |
|---|---|
Molecular Weight |
337.01 g/mol |
IUPAC Name |
2-(2,4-dibromophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C10H11Br2NO2/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
WKRICQSPMUFOOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N)OC1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2,4 Dibromophenoxy 2 Methylpropanamide
Establishment of Amide Bond Formation Routes
The creation of the amide bond in 2-(2,4-Dibromophenoxy)-2-methylpropanamide necessitates the coupling of 2-(2,4-dibromophenoxy)-2-methylpropanoic acid with an ammonia (B1221849) source. Direct condensation is typically inefficient, requiring activation of the carboxylic acid's hydroxyl group to facilitate nucleophilic attack by the amine. ucl.ac.uklibretexts.org
Evaluation of Traditional Carboxylic Acid Activation Approaches in the Context of Propanamide Synthesis
Traditional methods for amide synthesis rely on the stoichiometric activation of the carboxylic acid partner, a strategy that, while effective, often generates significant chemical waste. ucl.ac.uksigmaaldrich.com These approaches remain widely used due to their reliability and well-understood reaction mechanisms.
Acyl Halide Intermediates and Their Application
A classic and robust method for activating carboxylic acids is their conversion into highly reactive acyl halides. wikipedia.org This two-step process involves first transforming the carboxylic acid, in this case, 2-(2,4-dibromophenoxy)-2-methylpropanoic acid, into its corresponding acyl chloride or fluoride (B91410). This intermediate is then reacted with ammonia to yield the desired propanamide.
The formation of the acyl halide is typically achieved using various halogenating agents. wikipedia.orglibretexts.org Thionyl chloride (SOCl₂) and oxalyl chloride are common choices for producing acyl chlorides, while reagents like cyanuric fluoride or Selectfluor can be used for acyl fluorides. wikipedia.orgresearchgate.net Acyl halides are highly electrophilic and react readily with nucleophiles like ammonia. wikipedia.orgteachy.ai The reaction of the acyl chloride intermediate with ammonia would proceed via a nucleophilic acyl substitution mechanism to form 2-(2,4-Dibromophenoxy)-2-methylpropanamide. libretexts.org The primary by-product of the amidation step is hydrochloric acid (HCl), which is typically neutralized by using excess amine or adding a non-nucleophilic base. libretexts.org
| Halogenating Agent | Acyl Halide Product | Typical Conditions | Reference |
| Thionyl Chloride (SOCl₂) | Acyl Chloride | Neat or in an inert solvent (e.g., DCM, Toluene) | wikipedia.orgteachy.ai |
| Oxalyl Chloride ((COCl)₂) | Acyl Chloride | Inert solvent, often with catalytic DMF | ucl.ac.uk |
| Phosphorus Tribromide (PBr₃) | Acyl Bromide | Neat or in an inert solvent | libretexts.org |
| Selectfluor | Acyl Fluoride | From carboxylic acid thioester precursors | researchgate.net |
Carbodiimide (B86325) and Phosphonium-Based Coupling Reagents
To circumvent the often harsh conditions required for acyl halide formation, a vast array of "coupling reagents" has been developed. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions. ucl.ac.uk
Carbodiimide Reagents: This class of reagents, including N,N'-dicyclohexylcarbodiimide (DCC), N,N′-diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitates amide bond formation by converting the carboxylic acid into a reactive O-acylisourea intermediate. peptide.comiris-biotech.denih.gov This intermediate is then attacked by the amine to form the amide, generating a urea (B33335) byproduct. iris-biotech.de The choice of carbodiimide can be critical; for instance, the dicyclohexylurea byproduct from DCC is largely insoluble and precipitates, whereas the urea from DIC remains in solution, making the latter more suitable for solid-phase synthesis. peptide.comiris-biotech.de To enhance efficiency and minimize side reactions like racemization, these reagents are almost always used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-hydroxyimino-2-cyanoacetate (OxymaPure). nih.govbachem.com
Phosphonium and Uronium Reagents: Phosphonium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium/aminium salts like HATU and HBTU are among the most efficient coupling reagents available. iris-biotech.debachem.com They react with the carboxylic acid to form highly reactive activated esters. bachem.com BOP, for example, converts carboxylic acids into their OBt active esters, which rapidly react with amines. peptide.combachem.com These reagents are known for high coupling rates and suppression of side reactions, though some, like BOP, produce carcinogenic byproducts, necessitating careful handling. peptide.combachem.com Newer reagents like COMU were developed to be safer and more efficient alternatives. peptide.com
| Reagent Class | Example Reagent(s) | Activating Mechanism | Key Features |
| Carbodiimide | DCC, DIC, EDC | Forms O-acylisourea intermediate | Widely used; requires additives (e.g., OxymaPure) to suppress side reactions. iris-biotech.denih.gov |
| Phosphonium | BOP, PyBOP | Forms activated esters (e.g., OBt esters) | Highly efficient; low racemization; BOP produces a carcinogenic byproduct. peptide.combachem.com |
| Uronium/Aminium | HATU, HBTU, COMU | Forms activated esters | Very fast reaction rates; COMU is a safer, highly reactive alternative. peptide.comiris-biotech.de |
Modern Catalytic Strategies for Amide Synthesis
Driven by the principles of green chemistry, recent research has focused on developing catalytic methods for amide bond formation that reduce waste and avoid the use of stoichiometric activating agents. sigmaaldrich.com
Biocatalytic Amidation Reactions
Enzymes offer a highly sustainable route to amide synthesis, operating under mild, typically aqueous conditions with exceptional selectivity. nih.govrug.nl For the synthesis of 2-(2,4-Dibromophenoxy)-2-methylpropanamide, a biocatalytic approach would involve the enzymatic condensation of the parent carboxylic acid with an amine.
Lipases, such as Candida antarctica lipase, have been successfully used to catalyze the condensation of carboxylic acids and amines, often in non-solvent systems. researchgate.net Another class of enzymes, ATP-dependent amide bond synthetases (ABS), can couple carboxylic acids and amines in aqueous media. nih.gov An example is McbA, which catalyzes amide formation via an adenylate intermediate. nih.gov While the substrate scope of any given enzyme can be a limitation, the use of biocatalysis could provide a direct, environmentally friendly route to the target amide, obviating the need for protecting groups and harsh reagents. nih.gov
Photocatalytic Approaches to Amide Bond Formation
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. dntb.gov.uanih.gov These methods provide a robust alternative to traditional condensation reactions. dntb.gov.ua
The synthesis of amides via photocatalysis can proceed through various mechanisms, often involving radical intermediates. nih.gov While a direct photocatalytic coupling of 2-(2,4-dibromophenoxy)-2-methylpropanoic acid and ammonia has not been specifically described, related transformations suggest its feasibility. For instance, methods have been developed for the photocatalytic coupling of alcohols and amines to form amides, or the coupling of aryl halides with amide precursors. nih.govresearchgate.net A potential strategy could involve the generation of a reactive acyl radical from the parent carboxylic acid or a derivative, which would then be trapped by an amine. This approach leverages the unique reactivity accessible through photoredox catalysis to form the amide bond at room temperature, representing a frontier in sustainable chemical synthesis. nih.govresearchgate.net
Metal-Catalyzed Amidation Protocols
The formation of the amide bond in 2-(2,4-dibromophenoxy)-2-methylpropanamide from its corresponding carboxylic acid, 2-(2,4-dibromophenoxy)-2-methylpropanoic acid, is a critical step that can be significantly enhanced through metal-catalyzed protocols. Traditional methods for amide bond formation often require stoichiometric activating agents, leading to significant waste. In contrast, catalytic methods offer a more atom-economical and efficient alternative.
Transition metal catalysis, in particular, has emerged as a powerful tool for the synthesis of amides. nih.govrsc.org These methods can proceed through various mechanisms, including the activation of carboxylic acids or their derivatives, or through the direct coupling of carboxylic acids with amines. While direct metal-catalyzed amidation of 2-(2,4-dibromophenoxy)-2-methylpropanoic acid itself is not extensively documented in readily available literature, the general principles of metal-catalyzed amidation are broadly applicable. Catalysts based on metals such as palladium, copper, iron, and ruthenium have been successfully employed for the synthesis of a wide range of amides. rsc.org These catalysts can facilitate the reaction under milder conditions and with greater functional group tolerance compared to traditional methods.
Recent advancements have also focused on C-H amidation, where a C-H bond is directly converted to a C-N bond. rsc.org This approach, often utilizing transition metal catalysts, offers a highly efficient route to amides by eliminating the need for pre-functionalized starting materials. rsc.org While the direct application to the synthesis of 2-(2,4-dibromophenoxy)-2-methylpropanamide from a hydrocarbon precursor is a forward-looking concept, it highlights the evolving landscape of amide synthesis.
The table below summarizes various metal catalysts and their general applicability in amidation reactions, which could be adapted for the synthesis of the target compound.
| Catalyst System | Amine Source | General Applicability & Advantages |
| Palladium-based catalysts | Primary and secondary amines | High efficiency, broad functional group tolerance. |
| Copper-based catalysts | Primary and secondary amines | Cost-effective, effective for various substrates. |
| Iron-based catalysts | Primary and secondary amines | Abundant and low-toxicity metal, promotes green chemistry. |
| Ruthenium-based catalysts | Primary and secondary amines | Versatile, can be used in various catalytic cycles. |
Synthesis of the Dibromophenoxy Moiety
The 2,4-dibromophenoxy group is a key structural feature of the target molecule. Its synthesis requires precise control over the bromination of a phenolic precursor. Advanced methodologies in this area focus on achieving high regioselectivity and utilizing environmentally benign reagents and conditions.
Regioselective Bromination of Phenols and Phenol (B47542) Ethers
The direct bromination of phenol or its ether derivatives is a common strategy to introduce the dibromo substitution pattern. However, controlling the position of the bromine atoms is crucial to obtain the desired 2,4-dibromo isomer. Phenols are highly activated substrates, and their bromination can often lead to a mixture of mono-, di-, and tri-substituted products.
To achieve regioselectivity, various strategies have been developed. These include the use of specific brominating agents, catalysts, and careful control of reaction conditions such as temperature and solvent. For instance, the choice of brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, can influence the outcome of the reaction. Furthermore, the use of Lewis acids or other catalysts can direct the incoming electrophile to the desired positions on the aromatic ring. The hydroxyl group of phenol is a strong ortho-, para-director, which inherently favors substitution at positions 2, 4, and 6. To obtain the 2,4-dibromo product, chemists must employ methods to block or deactivate the 6-position or to carefully control the stoichiometry of the brominating agent.
Transition Metal-Catalyzed C-H Bromination Strategies on Aromatic Systems
A more modern and highly selective approach to the synthesis of the dibromophenoxy moiety involves transition metal-catalyzed C-H bromination. This technique allows for the direct functionalization of C-H bonds, offering a more atom- and step-economical route compared to classical methods that often require the pre-installation of directing groups.
Palladium catalysts, in particular, have shown great promise in directing the bromination of aromatic C-H bonds with high regioselectivity. These reactions typically involve a directing group on the substrate that coordinates to the metal center, bringing the catalyst into close proximity to the targeted C-H bond. While the direct C-H bromination of a phenol to yield the 2,4-dibromo product can be challenging due to the high reactivity of the substrate, the use of a suitable protecting or directing group on the phenolic oxygen can facilitate this transformation. The development of such catalytic systems is an active area of research, aiming to provide efficient and selective methods for the synthesis of halogenated aromatic compounds.
Integration of Advanced Synthetic Techniques
The synthesis of 2-(2,4-dibromophenoxy)-2-methylpropanamide can be significantly improved by incorporating principles of green chemistry and advanced synthetic technologies. These approaches aim to reduce the environmental impact of chemical processes while enhancing their efficiency and safety.
Green Chemistry Principles in Compound Synthesis
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing 2-(2,4-dibromophenoxy)-2-methylpropanamide, several green chemistry principles can be applied, from the choice of starting materials to the reaction conditions and solvents.
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Performing reactions under solvent-free conditions, or in environmentally benign solvents like water, is a major goal.
For the synthesis of 2-(2,4-dibromophenoxy)-2-methylpropanamide, the amidation step, in particular, could potentially be carried out under solvent-free conditions. This can be achieved by heating a mixture of the carboxylic acid and the amine, sometimes in the presence of a catalyst. This approach not only reduces waste but can also lead to higher reaction rates and easier product isolation. Similarly, certain bromination reactions can be performed without a solvent, for instance, by using a solid-supported brominating agent or by carrying out the reaction in the melt phase. The feasibility of solvent-free conditions is highly dependent on the specific substrates and reagents involved and often requires careful optimization of the reaction parameters.
Sustainable Catalysis and Reagent Selection
The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce the environmental impact of chemical manufacturing. alfa-chemistry.comnih.gov This involves the careful selection of catalysts and reagents that are less toxic, generate minimal waste, and operate under energy-efficient conditions. alfa-chemistry.comnih.gov For the synthesis of 2-(2,4-Dibromophenoxy)-2-methylpropanamide, a sustainable approach would redesign the classical synthetic routes, such as the Williamson ether synthesis for the formation of the ether linkage and subsequent amidation.
A key green strategy is the replacement of hazardous volatile organic compounds (VOCs) with safer, eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water. nih.govnih.govgoogle.com Water is a particularly attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. google.com In the context of forming the ether bond between 2,4-dibromophenol (B41371) and a 2-methylpropane derivative, a phase-transfer catalysis (PTC) system could be employed. This method allows the reaction to occur in a two-phase system (e.g., water and an organic solvent), using a catalyst like triethylbenzylammonium chloride (TEBA) to facilitate the reaction between reactants in different phases, thereby avoiding the need for harsh, anhydrous conditions and strong bases. researchgate.net
Furthermore, the choice of reagents for the amidation step is critical. Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods, often operating under mild conditions and reducing the formation of hazardous by-products. alfa-chemistry.com
Below is a comparative table illustrating a potential shift from a traditional to a sustainable synthetic paradigm for this compound.
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches
| Parameter | Traditional Approach | Sustainable Approach |
|---|---|---|
| Solvent | Toluene, Dichloromethane (VOCs) | 2-MeTHF, CPME, Water nih.gov |
| Catalyst (Etherification) | Strong bases (e.g., NaH) | Phase-Transfer Catalyst (e.g., TEBA) researchgate.net |
| Reagents (Amidation) | Waste-generating coupling reagents | Biocatalysts (Enzymes) alfa-chemistry.com |
| Reaction Conditions | High temperatures, anhydrous | Milder temperatures, aqueous or biphasic systems |
| Waste Profile | High E-Factor (waste/product ratio) | Lower E-Factor, biodegradable by-products |
Automated and Artificial Intelligence (AI)-Assisted Synthetic Planning
AI in Retrosynthetic Analysis and Reaction Prediction
Table 2: AI-Predicted Retrosynthetic Pathways for 2-(2,4-Dibromophenoxy)-2-methylpropanamide
| Disconnection Strategy | Key Bond Broken | Precursors | Proposed Reaction Type |
|---|---|---|---|
| Route A | Ether C-O Bond | 2,4-Dibromophenol + 2-Bromo-2-methylpropanamide (B1266605) | Williamson Ether Synthesis / Nucleophilic Substitution |
| Route B | Amide C-N Bond | 2-(2,4-Dibromophenoxy)-2-methylpropanoic acid + Ammonia | Amidation / Acylation |
The AI platform evaluates these routes, predicts potential side reactions, and suggests optimal reaction conditions, providing a comprehensive blueprint for the synthesis. nih.gov
Robotic Platforms and Flow Chemistry for Compound Synthesis
Flow chemistry involves performing reactions in a continuous stream through a network of tubes and reactors, rather than in a traditional batch flask. uc.pt This methodology offers superior control over reaction parameters like temperature and pressure, leading to improved yields, selectivity, and safety, especially when dealing with hazardous intermediates. nih.govresearchgate.net The synthesis of 2-(2,4-Dibromophenoxy)-2-methylpropanamide is readily adaptable to a multi-step flow process. For instance, following Route A from the AI plan:
A stream of 2,4-dibromophenol and a base would be merged with a stream of 2-bromo-2-methylpropanamide in a heated flow reactor to form the ether bond.
The output stream could then be passed through an in-line purification module, such as a "catch-and-release" silica (B1680970) column, to isolate the intermediate.
If further steps were needed, the purified stream would proceed directly to the next reactor module.
Table 3: Comparison of Batch vs. Flow Chemistry for Etherification Step
| Feature | Batch Synthesis (Flask) | Flow Chemistry (Reactor) |
|---|---|---|
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control amidetech.com |
| Reaction Time | Hours to days | Minutes to hours researchgate.net |
| Safety | Lower, especially with exothermic reactions | Higher, small reaction volume at any given time uc.pt |
| Scalability | Difficult, requires re-optimization | Straightforward, by running the system for longer |
| Automation | Limited | Easily integrated into automated platforms nih.gov |
Advanced Spectroscopic and Crystallographic Characterization of 2 2,4 Dibromophenoxy 2 Methylpropanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, it is possible to piece together the molecular structure.
Proton NMR (¹H NMR) for Proton Environment Analysis
In the ¹H NMR spectrum of 2-(2,4-Dibromophenoxy)-2-methylpropanamide, each unique proton environment gives rise to a distinct signal. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the splitting pattern (multiplicity) is determined by the number of neighboring protons, according to the n+1 rule.
Based on the structure, the following proton signals are expected:
Aromatic Protons: The dibrominated benzene (B151609) ring contains three aromatic protons in unique chemical environments. The proton on C3 (adjacent to two bromine atoms) would appear as a doublet. The proton on C5 would be a doublet of doublets, and the proton on C6 would appear as a doublet. Their chemical shifts would be in the typical aromatic region (δ 6.5-8.0 ppm).
Amide Protons (-CONH₂): The two protons of the primary amide group are diastereotopic and would likely appear as two distinct, broad singlets due to quadrupole broadening from the adjacent nitrogen atom and possible restricted rotation around the C-N bond. These signals are expected in the region of δ 5.0-8.0 ppm.
Methyl Protons (-C(CH₃)₂): The two methyl groups attached to the quaternary carbon are chemically equivalent. Therefore, they would produce a single, sharp singlet in the aliphatic region of the spectrum, likely around δ 1.5-2.0 ppm, integrating to six protons.
Table 1: Predicted ¹H NMR Data for 2-(2,4-Dibromophenoxy)-2-methylpropanamide
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H3 (Aromatic) | ~7.8 | Doublet (d) | 1H |
| H5 (Aromatic) | ~7.4 | Doublet of Doublets (dd) | 1H |
| H6 (Aromatic) | ~6.9 | Doublet (d) | 1H |
| -NH₂ (Amide) | ~5.5 and ~6.0 | 2 x Broad Singlet (br s) | 2H |
| -CH₃ (Methyl) | ~1.7 | Singlet (s) | 6H |
Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions. The multiplicity is predicted based on expected coupling patterns.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom produces a single peak, and its chemical shift is indicative of its electronic environment.
For 2-(2,4-Dibromophenoxy)-2-methylpropanamide, ten distinct signals are expected in the ¹³C NMR spectrum:
Carbonyl Carbon (-C=O): The amide carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically in the range of δ 170-180 ppm.
Aromatic Carbons: Six unique signals are expected for the six carbons of the aromatic ring. The carbons attached to the bromine atoms (C2 and C4) and the oxygen atom (C1) will have their chemical shifts significantly influenced by these electronegative atoms.
Quaternary Carbons: The spectrum will show two quaternary carbon signals: one for the carbon attached to the two methyl groups and the ether oxygen, and one for the amide carbonyl carbon.
Methyl Carbons (-CH₃): The two equivalent methyl carbons will give rise to a single signal in the aliphatic region (δ 20-30 ppm).
Table 2: Predicted ¹³C NMR Data for 2-(2,4-Dibromophenoxy)-2-methylpropanamide
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~175 |
| C1 (Ar-O) | ~152 |
| C2 (Ar-Br) | ~115 |
| C3 (Ar-H) | ~133 |
| C4 (Ar-Br) | ~118 |
| C5 (Ar-H) | ~130 |
| C6 (Ar-H) | ~114 |
| -C(CH₃)₂ | ~80 |
| -CH₃ | ~25 |
Note: These are estimated chemical shifts based on typical values for similar functional groups.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule, which is essential for confirming the structure. creative-biostructure.comwikipedia.orglibretexts.orgnumberanalytics.comlibretexts.orgslideshare.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. creative-biostructure.comwikipedia.orglibretexts.orgcam.ac.uk For 2-(2,4-Dibromophenoxy)-2-methylpropanamide, COSY would be instrumental in confirming the connectivity of the aromatic protons, showing cross-peaks between H3 and H5, and between H5 and H6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. creative-biostructure.comwikipedia.orgnumberanalytics.compressbooks.pub An HSQC spectrum would definitively link the aromatic proton signals to their corresponding carbon signals (H3 to C3, H5 to C5, and H6 to C6) and the methyl proton signal to the methyl carbon signal.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a technique used to determine the exact mass of a molecule with high precision. This allows for the calculation of the elemental formula of the compound. For 2-(2,4-Dibromophenoxy)-2-methylpropanamide, the molecular formula is C₁₀H₁₁Br₂NO₂.
The expected monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, can be precisely determined by HRMS. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with three peaks in a 1:2:1 ratio (for ⁷⁹Br₂ , ⁷⁹Br⁸¹Br, and ⁸¹Br₂) for the molecular ion, which would further confirm the presence of two bromine atoms in the molecule.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., Amide Carbonyl, C-Br Stretches)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pubspecac.comorgchemboulder.comscribd.comvscht.czlibretexts.orgorgchemboulder.com
The IR spectrum of 2-(2,4-Dibromophenoxy)-2-methylpropanamide would be expected to show several characteristic absorption bands:
N-H Stretching: The primary amide group (-CONH₂) would exhibit two distinct stretching vibrations in the region of 3400-3250 cm⁻¹. orgchemboulder.com
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. vscht.czorgchemboulder.com
C=O Stretching (Amide I): A strong absorption band corresponding to the carbonyl stretch of the amide group is expected in the range of 1680-1640 cm⁻¹. acs.orgnih.gov
N-H Bending (Amide II): The bending vibration of the N-H bond in the amide would appear around 1650-1580 cm⁻¹. acs.orgnih.gov
C=C Stretching: Aromatic ring C=C stretching vibrations would show multiple bands in the 1600-1400 cm⁻¹ region. orgchemboulder.com
C-O Stretching: The aryl ether C-O bond would produce a strong stretching band in the 1250-1020 cm⁻¹ range. orgchemboulder.com
C-Br Stretching: The carbon-bromine bonds would give rise to absorptions in the fingerprint region, typically between 690-515 cm⁻¹. libretexts.org
Table 3: Predicted Characteristic IR Absorption Bands for 2-(2,4-Dibromophenoxy)-2-methylpropanamide
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Amide (-NH₂) | N-H Stretch | 3400 - 3250 | Medium |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |
| Amide (C=O) | C=O Stretch | 1680 - 1640 | Strong |
| Amide (-NH₂) | N-H Bend | 1650 - 1580 | Medium |
| Aromatic C=C | C=C Stretch | 1600 - 1400 | Medium to Weak |
| Aryl Ether (C-O) | C-O Stretch | 1250 - 1020 | Strong |
| Aryl Halide (C-Br) | C-Br Stretch | 690 - 515 | Medium to Strong |
Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Solid-State Molecular Architecture
For 2-(2,4-Dibromophenoxy)-2-methylpropanamide, a successful single-crystal X-ray diffraction analysis would yield:
Unambiguous Confirmation of Connectivity: The exact arrangement of all atoms would be determined, confirming the structure deduced from spectroscopic methods.
Precise Bond Lengths and Angles: The analysis would provide highly accurate measurements of all bond lengths (e.g., C-C, C-O, C-N, C-Br, C=O) and bond angles, offering insights into the molecular geometry.
Conformational Details: The dihedral angles, which describe the rotation around single bonds, would reveal the preferred conformation of the molecule in the crystal lattice. This includes the orientation of the dibromophenoxy group relative to the propanamide moiety.
Intermolecular Interactions: The analysis would also reveal how the molecules are packed in the crystal, including any hydrogen bonding involving the amide group and other intermolecular forces that stabilize the crystal structure.
As 2-(2,4-Dibromophenoxy)-2-methylpropanamide does not possess a chiral center, the determination of absolute stereochemistry is not applicable. However, the detailed solid-state molecular architecture obtained from X-ray diffraction would provide an invaluable and complete picture of the compound's structure.
Computational Chemistry and Theoretical Investigations of 2 2,4 Dibromophenoxy 2 Methylpropanamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
There are no available studies that have employed Density Functional Theory (DFT) to investigate the electronic properties and reactivity of 2-(2,4-Dibromophenoxy)-2-methylpropanamide. DFT is a fundamental computational method used to understand the electronic structure of molecules. nih.gov Such calculations provide insights into the optimized geometry, orbital energies, and electrostatic potential, which are crucial for predicting chemical behavior. epa.gov
Geometry Optimization and Conformational Analysis
Specific data on the optimized geometry, including bond lengths, bond angles, and dihedral angles of 2-(2,4-Dibromophenoxy)-2-methylpropanamide, are absent from the scientific literature. A conformational analysis, which would identify the most stable three-dimensional arrangements of the molecule, has not been published. accustandard.com
Frontier Molecular Orbital Analysis (HOMO/LUMO)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's chemical reactivity and electronic transitions. nih.govnih.gov The energies of these frontier orbitals and their energy gap are key indicators of kinetic stability. nih.govresearchgate.net For 2-(2,4-Dibromophenoxy)-2-methylpropanamide, no published data on HOMO-LUMO energies or their distribution across the molecule exists.
Electrostatic Potential Surface (MESP) Analysis
A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution on a molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This analysis is critical for predicting sites for electrophilic and nucleophilic attacks and understanding intermolecular interactions like hydrogen bonding. nih.gov No MESP analysis for 2-(2,4-Dibromophenoxy)-2-methylpropanamide has been documented.
Chemical Descriptors and Reactivity Indices
Global reactivity descriptors such as electronegativity, chemical hardness, and softness, which are typically derived from DFT calculations, have not been calculated or reported for this compound. These indices provide quantitative measures of a molecule's reactivity. epa.gov
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment, such as solvents. These simulations offer insights into how a molecule behaves in a realistic biological or chemical system. A search of the literature yielded no studies that have performed MD simulations on 2-(2,4-Dibromophenoxy)-2-methylpropanamide to explore its conformational landscape or the influence of different solvents on its structure and dynamics.
Molecular Docking Studies for Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is fundamental in drug discovery for identifying potential drug candidates and understanding their binding mechanisms. There is no published research detailing molecular docking studies involving 2-(2,4-Dibromophenoxy)-2-methylpropanamide as a ligand to identify its potential biological targets or to characterize its binding affinity and interactions within a protein's active site.
Computational Studies on Reaction Mechanisms Involving the Compound
There is a notable absence of computational studies investigating the reaction mechanisms of 2-(2,4-Dibromophenoxy)-2-methylpropanamide. Theoretical chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, are frequently employed to explore reaction pathways, transition states, and activation energies. Searches for such theoretical investigations on this compound, including its degradation, metabolism, or synthetic pathways, did not yield any relevant results. Therefore, there is no computationally derived information on its reactivity, stability, or potential transformation products.
Reactivity and Reaction Mechanisms of 2 2,4 Dibromophenoxy 2 Methylpropanamide
Reactivity of the Amide Functional Group
Amides are generally considered to be among the least reactive of the carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. chemistrysteps.commasterorganicchemistry.com This delocalization of electrons reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. rsc.org However, under specific conditions, the amide group of 2-(2,4-dibromophenoxy)-2-methylpropanamide can undergo a variety of transformations.
The cleavage of the amide bond through hydrolysis is a fundamental reaction that can be catalyzed by either acid or base, though it typically requires forcing conditions such as prolonged heating. masterorganicchemistry.comnih.gov
Acid-Catalyzed Hydrolysis:
Base-Catalyzed Hydrolysis:
Base-catalyzed hydrolysis of amides is notoriously difficult due to the poor leaving group ability of the resulting amide anion (R2N⁻), which is a very strong base. chemistrysteps.commasterorganicchemistry.com The reaction proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. acs.orguregina.ca The subsequent step, the expulsion of the amide anion, is highly unfavorable. chemistrysteps.com The reaction is typically driven to completion by using a high concentration of base and heat. An irreversible acid-base reaction between the initially formed carboxylic acid and the strongly basic amide anion helps to shift the equilibrium towards the products. chemistrysteps.com This results in the formation of a carboxylate salt and ammonia (B1221849).
Table 1: Comparison of Amide Hydrolysis Pathways
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
|---|---|---|
| Initial Step | Protonation of the carbonyl oxygen. acs.orgyoutube.com | Nucleophilic attack by hydroxide ion on the carbonyl carbon. acs.org |
| Key Intermediate | Positively charged tetrahedral intermediate. | Negatively charged tetrahedral intermediate. |
| Leaving Group | Neutral amine (protonated to ammonium (B1175870) ion). chemistrysteps.com | Amide anion (a very poor leaving group). chemistrysteps.commasterorganicchemistry.com |
| Reaction Conditions | Strong acid (e.g., H₂SO₄) and heat. youtube.com | Strong base (e.g., NaOH) and prolonged heating. chemistrysteps.commasterorganicchemistry.com |
| Products | Carboxylic acid and ammonium salt. youtube.com | Carboxylate salt and amine. chemistrysteps.com |
| Reversibility | Generally irreversible. youtube.com | Irreversible due to final deprotonation step. chemistrysteps.com |
The amide group can be reduced to an amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. masterorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce amides. The reduction of a tertiary amide, such as the one present in 2-(2,4-dibromophenoxy)-2-methylpropanamide, with LiAlH₄ proceeds through a two-step mechanism involving the initial addition of a hydride ion to the carbonyl carbon, followed by the elimination of an oxygen-aluminum complex to form an intermediate iminium ion. A second hydride ion then attacks the iminium ion, resulting in the final amine product. masterorganicchemistry.com In this specific case, the reaction would yield 2-(2,4-dibromophenoxy)-2-methylpropan-1-amine.
More recently, methods using hydrosilanes in the presence of transition-metal catalysts (e.g., iridium, ruthenium) or Lewis acids like tris(pentafluorophenyl)boron have been developed for the reduction of amides under milder conditions. organic-chemistry.org
Given the inherent low reactivity of the amide carbonyl, electrophilic activation is a key strategy to facilitate transformations that are otherwise difficult to achieve. rsc.orgrsc.org This approach involves converting the amide's hydroxyl group (in its enol form) or the carbonyl oxygen into a better leaving group, thereby activating the carbonyl carbon towards nucleophilic attack.
A common and powerful activating agent is triflic anhydride (B1165640) (Tf₂O). researchgate.net In the presence of a non-nucleophilic base like pyridine (B92270) or 2-chloropyridine, the amide oxygen attacks the triflic anhydride, leading to the formation of a highly reactive O-triflylimidate or a nitrilium ion intermediate. researchgate.netresearchgate.net These intermediates are potent electrophiles that can react with a wide range of nucleophiles, enabling transformations such as the synthesis of amidines, thioamides, and other functional groups under mild conditions. researchgate.net For example, reaction with a secondary amine would lead to an amidine, while reaction with a thiol would produce a thioamide.
Reactions Pertaining to the Dibromophenoxy Ether
The dibromophenoxy portion of the molecule introduces the reactivity profile of an aryl ether and a di-substituted aromatic ring.
Ether linkages are known for their general stability and resistance to cleavage. wikipedia.org The C-O bond in aryl ethers, such as the phenoxy group in the title compound, is particularly strong due to the sp² hybridization of the aromatic carbon and resonance stabilization. Cleavage of such ethers typically requires harsh conditions and strong reagents. masterorganicchemistry.comyoutube.com
The most common method for cleaving ethers is treatment with strong hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). masterorganicchemistry.comkhanacademy.org The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com The halide anion then acts as a nucleophile, attacking the adjacent carbon and displacing the alcohol. In the case of 2-(2,4-dibromophenoxy)-2-methylpropanamide, the ether linkage is between an aromatic carbon and a tertiary aliphatic carbon. Cleavage via an Sₙ2 mechanism at the aromatic carbon is highly disfavored. Therefore, the reaction would likely proceed through an Sₙ1-type mechanism at the tertiary carbon, especially under strongly acidic conditions that can stabilize the resulting tertiary carbocation. This would yield 2,4-dibromophenol (B41371) and a tertiary alkyl halide. Strong Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for cleaving aryl ethers. youtube.com
The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) is governed by the combined electronic effects of the substituents attached to it: the two bromine atoms and the ether oxygen. latech.eduwikipedia.org
Directing Effects: Substituents on an aromatic ring direct incoming electrophiles to specific positions. wikipedia.orgfiveable.me
Bromine: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which pulls electron density from the ring, making it less nucleophilic. latech.eduorganicchemistrytutor.com However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance (+M), which helps to stabilize the cationic intermediate (the arenium ion) formed during the attack at these positions. latech.eduyoutube.com
Ether Oxygen (-OR): The ether group is a strong activating group and an ortho, para-director. latech.eduorganicchemistrytutor.com Its activating nature stems from the powerful resonance effect (+M) of the oxygen's lone pairs, which donates electron density into the ring, stabilizing the arenium ion intermediate. organicchemistrytutor.commakingmolecules.com This resonance effect far outweighs its weaker inductive electron-withdrawing effect (-I).
Table 2: Directing Effects on the Aromatic Ring
| Position | Substituent | Effect on Position |
|---|---|---|
| 1 | -O-R (Ether) | ortho, para-director (activator) |
| 2 | -Br | ortho, para-director (deactivator) |
| 4 | -Br | ortho, para-director (deactivator) |
The strongest activating group, the ether, will control the regioselectivity of the reaction. makingmolecules.com It directs incoming electrophiles to its ortho (position 6) and para (position 4) positions. Since the para position is already blocked by a bromine atom, electrophilic attack will be strongly favored at the remaining open ortho position, which is position 6. Attack at positions 3 and 5 is electronically disfavored.
Reactions at the alpha-Carbon of the Propanamide (Not Relevant)
Reactions at the alpha-carbon of amides are generally challenging due to the lower acidity of the alpha-hydrogens compared to those in aldehydes, ketones, and esters. orgoreview.com Such reactions typically require strong bases, like lithium diisopropylamide (LDA), to deprotonate the alpha-carbon and form an enolate intermediate, which can then react with electrophiles. orgoreview.com
However, for the compound 2-(2,4-Dibromophenoxy)-2-methylpropanamide, this type of reaction is not relevant. The alpha-carbon—the carbon atom adjacent to the carbonyl group—is a quaternary carbon. It is bonded to four other non-hydrogen atoms: the carbonyl group, the oxygen of the phenoxy group, and two methyl groups (from the "2-methylpropanamide" nomenclature).
The absence of any hydrogen atoms on this alpha-carbon means that the formation of an enolate ion via deprotonation is impossible. Consequently, the wide range of alpha-carbon reactions, such as alkylation, halogenation, and aldol-type condensations that are characteristic of other carbonyl compounds, cannot occur at this position for 2-(2,4-Dibromophenoxy)-2-methylpropanamide. acs.orgnih.gov The steric hindrance created by the two methyl groups and the bulky dibromophenoxy group at the alpha-position further contributes to the low reactivity at this site. The construction of such α-all-carbon quaternary centers in amides is considered a synthetic challenge, which implies a degree of stability in the final structure. acs.orgrsc.orgnih.govacs.org
Molecular Interactions and in Vitro Biological Activity of 2 2,4 Dibromophenoxy 2 Methylpropanamide
Elucidation of Molecular Mechanisms of Action (In Vitro)
Following a comprehensive review of publicly available scientific literature, no specific in vitro studies detailing the molecular mechanisms of action for the compound 2-(2,4-dibromophenoxy)-2-methylpropanamide were identified. Searches for research investigating its receptor binding affinities, enzyme inhibition properties, effects on gene expression, or modulation of cell signaling pathways did not yield any relevant data.
The absence of published research in these areas prevents a detailed discussion of the compound's molecular interactions and in vitro biological activity. Therefore, data tables on specific molecular targets, binding affinities (such as Kᵢ or IC₅₀ values), or observed effects in various in vitro assays could not be generated.
Further research is required to elucidate the potential molecular targets and biological effects of 2-(2,4-dibromophenoxy)-2-methylpropanamide in vitro. Such studies would be essential for understanding its pharmacological or toxicological profile.
Analytical Method Development for Research and Quality Control of 2 2,4 Dibromophenoxy 2 Methylpropanamide
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
The development of an HPLC method for 2-(2,4-Dibromophenoxy)-2-methylpropanamide is a systematic process aimed at achieving optimal separation and quantification. This involves the careful selection of chromatographic conditions to ensure the main compound is resolved from any potential impurities or degradation products.
The choice of the chromatographic column and its stationary phase is the most critical step in HPLC method development. Given the molecular structure of 2-(2,4-Dibromophenoxy)-2-methylpropanamide, which imparts a moderate to low polarity, a reversed-phase (RP) stationary phase is the most suitable choice.
Stationary Phase: C18 (octadecylsilane) and C8 (octylsilane) columns are the primary candidates. A C18 column is generally the first choice due to its high hydrophobicity, which provides strong retention for non-polar and moderately polar compounds. A Waters X-Bridge™ C18 column (50 mm × 4.6 mm, 3.5 µm) or a similar L1-type column is often used for its robustness and performance across a wide pH range. nih.govnih.gov For potentially faster analysis of less complex samples, a C8 column could be considered. researchgate.net
Column Dimensions: Standard dimensions such as 150 mm or 250 mm in length and 4.6 mm in internal diameter are typical for method development, providing a balance between resolution and analysis time. A smaller particle size (e.g., 3.5 µm or 5 µm) enhances column efficiency and leads to sharper peaks.
The mobile phase composition is optimized to achieve the desired retention time and separation. For the reversed-phase separation of 2-(2,4-Dibromophenoxy)-2-methylpropanamide, a mixture of an aqueous buffer and an organic solvent is used.
Organic Solvents: Acetonitrile (B52724) is a common choice due to its low viscosity and UV transparency. Methanol is an alternative that can offer different selectivity.
Aqueous Phase: A buffered aqueous phase, such as 0.1% orthophosphoric acid or 0.1% formic acid in water, is used to control the pH and ensure consistent ionization of any acidic or basic functional groups, leading to reproducible retention times. nih.govnih.gov
Elution Mode: A gradient elution profile is typically necessary for analyzing the main compound along with its potential impurities, which may have a wide range of polarities. A representative gradient might start with a higher proportion of the aqueous phase (e.g., 60-70%) and gradually increase the organic solvent (e.g., to 90-95%) over the course of the run. This ensures that more polar impurities elute early, while the main, less polar compound and any non-polar impurities are eluted later with sharp peaks.
A typical optimized mobile phase could be a gradient of 0.1% orthophosphoric acid in water (Solvent A) and acetonitrile (Solvent B). nih.govnih.gov
The final step is the optimization of the detector to ensure maximum sensitivity and specificity.
UV-Diode Array Detector (DAD): The presence of the dibrominated phenyl ring in 2-(2,4-Dibromophenoxy)-2-methylpropanamide provides strong ultraviolet (UV) absorbance. A DAD is used to scan a range of wavelengths to determine the wavelength of maximum absorbance (λmax). For brominated aromatic compounds, this is often in the range of 220-280 nm. A specific wavelength, for instance, 256 nm, might be chosen for quantification to maximize sensitivity while minimizing interference from the mobile phase or other components. nih.gov The DAD also provides peak purity analysis, which is essential for stability-indicating methods.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for research applications. MS provides mass-to-charge ratio information, which confirms the molecular weight of the parent compound and is a powerful tool for the structural elucidation of unknown impurities and degradation products. nih.govresearchgate.net Electrospray ionization (ESI) is a common ionization technique for this type of analysis. nih.gov
Development of Purity and Impurity Profiling Methods
Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance or product. bohrium.comarastirmax.com This is a mandatory requirement from regulatory agencies to ensure the safety and efficacy of pharmaceutical materials. researchgate.neteurekaselect.com The HPLC method developed in the previous section serves as the foundation for impurity profiling.
The method must be able to separate the active pharmaceutical ingredient (API) from:
Organic Impurities: These can arise from the manufacturing process and include starting materials, intermediates, by-products, and reagents.
Degradation Products: These are formed when the compound is exposed to stress conditions such as light, heat, humidity, acid, and base. arastirmax.com
The HPLC method's specificity is paramount, ensuring that each potential impurity has a unique retention time and does not co-elute with the main compound or other impurities. The development process involves analyzing samples of 2-(2,4-Dibromophenoxy)-2-methylpropanamide that have been intentionally "spiked" with known related substances and samples from forced degradation studies to prove the method's separating power.
Method Validation for Research Applications (e.g., Specificity, Linearity, Accuracy, Precision, Robustness)
Once the HPLC method is developed, it must be validated to demonstrate that it is suitable for its intended purpose. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). wu.ac.th The key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.999 is typically required. wu.ac.th
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with acceptance criteria typically between 98.0% and 102.0%. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD), which should typically be less than 2%. Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Table 1: Representative HPLC Method Validation Data for 2-(2,4-Dibromophenoxy)-2-methylpropanamide
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Specificity | Analyte peak is resolved from all impurity and degradation peaks (Resolution > 2.0). Peak Purity > 990. | All peaks resolved. Peak Purity Index = 999.8. |
| Linearity (Range: LOQ - 150%) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |
| Precision - Repeatability (RSD) | RSD ≤ 2.0% | 0.85% |
| Precision - Intermediate (RSD) | RSD ≤ 2.0% | 1.10% |
| Robustness | RSD ≤ 2.0% for all varied conditions. | Passed (all RSDs < 2.0%) |
Forced Degradation Studies to Understand Compound Stability and Degradation Pathways
Forced degradation, or stress testing, is a critical component of drug development and analytical method validation. medcraveonline.comnih.gov It involves subjecting the compound to harsh conditions to accelerate its decomposition. The primary goals are to identify likely degradation products, understand the compound's intrinsic stability, and establish the stability-indicating nature of the analytical method. ijpsr.compharmtech.com
The typical stress conditions applied to 2-(2,4-Dibromophenoxy)-2-methylpropanamide would include:
Acid Hydrolysis: Treatment with an acid (e.g., 0.1N HCl) at an elevated temperature. nih.gov
Base Hydrolysis: Treatment with a base (e.g., 0.1N NaOH) at an elevated temperature. The amide linkage is often susceptible to base-catalyzed hydrolysis.
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂). medcraveonline.com
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 80-100°C).
Photolytic Degradation: Exposing the compound (in solid and solution form) to UV and visible light, as specified by ICH guidelines. biomedres.us
Samples are taken at various time points and analyzed by the validated HPLC method. The results demonstrate that the method can effectively separate the intact compound from all major degradation products formed under stress.
Table 2: Representative Forced Degradation Study Results for 2-(2,4-Dibromophenoxy)-2-methylpropanamide
| Stress Condition | % Degradation | Retention Time (RT) of Parent (min) | RT of Major Degradants (min) |
|---|---|---|---|
| Acid Hydrolysis (0.1N HCl, 80°C, 8h) | 12.5% | 8.5 | 4.2, 6.8 |
| Base Hydrolysis (0.1N NaOH, 60°C, 4h) | 18.2% | 8.5 | 5.1 |
| Oxidation (3% H₂O₂, RT, 24h) | 8.9% | 8.5 | 7.9, 9.3 |
| Thermal (105°C, 48h) | 2.1% | 8.5 | No major degradants |
| Photolytic (ICH light exposure) | 5.6% | 8.5 | 7.2 |
Future Research Directions and Advanced Applications of 2 2,4 Dibromophenoxy 2 Methylpropanamide
Rational Design of Next-Generation Analogues Based on Comprehensive SAR and Computational Insights
A systematic exploration of the structural components of 2-(2,4-dibromophenoxy)-2-methylpropanamide would be the first step. This would involve the synthesis and biological evaluation of a library of analogues to probe the importance of each part of the molecule. Key areas for modification would include:
The Dibromophenoxy Ring: The position and number of bromine atoms on the phenyl ring are likely to be critical determinants of activity. Analogues with different halogen substitutions (e.g., chlorine, fluorine) or alternative substitution patterns (e.g., 2,6-dibromo, 3,5-dibromo) could be synthesized to understand the electronic and steric requirements for interaction with a biological target.
The Methylpropanamide Side Chain: The gem-dimethyl group on the alpha-carbon of the propanamide moiety provides steric bulk and influences the molecule's conformation. Varying these alkyl groups (e.g., to ethyl or cyclopropyl) or removing them could reveal their importance. The primary amide is a potential hydrogen bond donor and acceptor, and its modification to secondary or tertiary amides, or its replacement with other functional groups like esters or nitriles, would be crucial for understanding its role in target binding. nih.gov
Computational modeling will be an indispensable tool in guiding the rational design of these analogues. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of the synthesized analogues with their biological activity. researchgate.netfrontiersin.org Such models can help in predicting the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. researchgate.net Molecular docking simulations could be used to predict how these analogues bind to potential protein targets, providing insights into the specific interactions that drive activity. mdpi.com
The following interactive table outlines a hypothetical set of analogues that could be synthesized to explore the SAR of 2-(2,4-dibromophenoxy)-2-methylpropanamide:
| Analogue | Modification from Parent Compound | Rationale for Synthesis |
|---|---|---|
| 2-(2,4-Dichlorophenoxy)-2-methylpropanamide | Replacement of bromine with chlorine | Investigate the effect of halogen size and electronegativity on activity. |
| 2-(4-Bromophenoxy)-2-methylpropanamide | Removal of the 2-bromo substituent | Assess the importance of the ortho-bromo group for activity. |
| 2-(2,4-Dibromophenoxy)propanamide | Removal of the gem-dimethyl group | Determine the role of steric bulk at the alpha-position. |
| N-Methyl-2-(2,4-dibromophenoxy)-2-methylpropanamide | Methylation of the primary amide | Evaluate the necessity of the primary amide for hydrogen bonding. |
Further Development of Sustainable and Economically Viable Synthetic Routes
The development of green and economically viable synthetic methods is a critical aspect of modern pharmaceutical and chemical research. ucl.ac.ukrsc.orgsemanticscholar.orgsigmaaldrich.comwhiterose.ac.uk While a specific industrial synthesis for 2-(2,4-dibromophenoxy)-2-methylpropanamide is not documented, its structure suggests a synthesis involving the formation of an ether linkage and an amide bond. Traditional methods for these transformations often involve harsh reagents and produce significant waste.
Future research should focus on developing more sustainable synthetic strategies. For the etherification step, which likely involves the coupling of 2,4-dibromophenol (B41371) with a suitable propanamide precursor, greener alternatives to classical Williamson ether synthesis could be explored. This might include the use of phase-transfer catalysis to minimize the use of organic solvents or the development of novel catalytic systems that can operate under milder conditions. nih.govyoutube.com
For the amide bond formation, a key focus would be to move away from stoichiometric activating agents towards catalytic methods. ucl.ac.uksigmaaldrich.com Research into catalytic amidation using boronic acids or other catalysts that can directly couple a carboxylic acid and an amine with the extrusion of water would be highly beneficial. sigmaaldrich.com Biocatalytic methods, employing enzymes like lipases or amidases, could also offer a highly selective and environmentally friendly route to the final product. rsc.org
The following table summarizes potential green chemistry approaches for the synthesis of 2-(2,4-dibromophenoxy)-2-methylpropanamide:
| Synthetic Step | Traditional Method | Potential Green Alternative | Advantages of Green Alternative |
|---|---|---|---|
| Ether Formation | Williamson Ether Synthesis (strong base, organic solvent) | Phase-transfer catalysis or novel heterogeneous catalysts. nih.gov | Reduced solvent use, milder reaction conditions, easier catalyst recovery. |
| Amide Formation | Use of stoichiometric coupling reagents (e.g., DCC, HATU). | Catalytic amidation (e.g., with boronic acids) or biocatalysis. ucl.ac.ukrsc.org | Higher atom economy, reduced waste, milder conditions, high selectivity. |
| Halogenation | Direct bromination with elemental bromine. | Use of N-bromosuccinimide (NBS) or other solid brominating agents. | Improved handling safety, potentially higher selectivity. |
Application of Machine Learning for Predictive Modeling of Synthetic Outcomes and Biological Activities
Machine learning (ML) is revolutionizing drug discovery and chemical synthesis by enabling the prediction of various molecular properties and reaction outcomes. github.iofrontiersin.orgnih.govmdpi.complos.org For a compound like 2-(2,4-dibromophenoxy)-2-methylpropanamide, where experimental data is scarce, ML models could be particularly valuable in guiding future research.
One of the key applications of ML would be in the prediction of biological activity. By training models on large datasets of compounds with known activities against various biological targets, it would be possible to predict the potential targets for 2-(2,4-dibromophenoxy)-2-methylpropanamide and its analogues. nih.govmdpi.com These models typically use molecular descriptors, which are numerical representations of a molecule's structure, to learn the relationship between chemical structure and biological activity. frontiersin.org
ML models could also be developed to predict synthetic outcomes. For instance, a model could be trained to predict the yield of a particular reaction based on the starting materials, reagents, and reaction conditions. This would allow for the in silico optimization of the synthesis of 2-(2,4-dibromophenoxy)-2-methylpropanamide and its derivatives, saving significant time and resources in the laboratory.
Furthermore, ML can be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. frontiersin.org Early prediction of these properties is crucial for the development of new drugs. An ML model could predict the likely metabolic fate of 2-(2,4-dibromophenoxy)-2-methylpropanamide, its potential for toxicity, and its pharmacokinetic profile, all of which are critical for assessing its drug-like potential.
The following table outlines potential machine learning applications for this compound:
| Machine Learning Application | Input Data | Predicted Output | Potential Impact |
|---|---|---|---|
| Bioactivity Prediction | Molecular structure of analogues, large datasets of known active compounds. nih.govmdpi.com | Predicted biological targets and potency. | Guides target selection and analogue design. |
| Synthetic Outcome Prediction | Reactants, reagents, solvents, temperature, and other reaction conditions. | Reaction yield and potential byproducts. | Optimizes synthetic routes and reduces experimental effort. |
| ADMET Prediction | Molecular structure and physicochemical properties. frontiersin.org | Absorption, distribution, metabolism, excretion, and toxicity profiles. | Early identification of potential liabilities in drug development. |
Exploration of Novel Molecular Targets Based on In Vitro Profiling
Identifying the molecular targets of a compound is fundamental to understanding its mechanism of action and exploring its therapeutic potential. Given the lack of data for 2-(2,4-dibromophenoxy)-2-methylpropanamide, a broad in vitro profiling campaign would be a critical first step. This would involve screening the compound against a wide range of biological targets, such as enzymes, receptors, and ion channels.
The structural similarity of the dibromophenoxy moiety to polybrominated diphenyl ethers (PBDEs) suggests that it might interact with nuclear hormone receptors. rsc.org Therefore, initial screening could focus on receptors such as the thyroid hormone receptor, estrogen receptor, and androgen receptor. rsc.org The phenoxyacetamide scaffold is present in a number of biologically active compounds, including inhibitors of monoamine oxidase, suggesting that this enzyme family could also be a potential target. nih.gov
A comprehensive in vitro screening approach could involve:
Broad-Based Phenotypic Screening: This would involve testing the compound for its effects on various cell lines to identify any interesting biological activity, such as anti-proliferative, anti-inflammatory, or anti-microbial effects. mdpi.commdpi.com
Target-Based Screening: Screening against large panels of purified enzymes and receptors can provide a more direct indication of potential molecular targets.
Chemoproteomics: This advanced technique uses chemical probes to identify the protein targets of a small molecule directly in a complex biological sample, such as a cell lysate.
Once a primary molecular target is identified, further in vitro studies would be necessary to confirm and characterize the interaction. This would include determining the potency (e.g., IC50 or Ki value), the mode of action (e.g., competitive, non-competitive, or allosteric inhibition), and the selectivity of the compound for its target over other related proteins.
The following table presents a hypothetical in vitro screening cascade for 2-(2,4-dibromophenoxy)-2-methylpropanamide:
| Screening Stage | Methodology | Potential Targets/Activities to Investigate | Desired Outcome |
|---|---|---|---|
| Primary Screening | Phenotypic screening in various cancer cell lines. | Anti-proliferative activity. mdpi.com | Identification of cancer cell lines sensitive to the compound. |
| Secondary Screening | Target-based screening against a panel of kinases and nuclear receptors. rsc.org | Enzyme inhibition or receptor binding. | Identification of one or more primary molecular targets. |
| Target Validation | Biochemical and biophysical assays (e.g., ITC, SPR). | Confirmation of direct binding to the target protein. | Quantitative characterization of the compound-target interaction. |
| Selectivity Profiling | Screening against a panel of related proteins. | Selectivity of the compound for its primary target. | Assessment of potential off-target effects. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
